BenchChemオンラインストアへようこそ!

Sevoflurane

Pharmacokinetics Anesthesiology Inhalational Anesthetics

Sevoflurane (CAS 28523-86-6) is the differentiated inhalational anesthetic for facilities requiring smooth mask induction without IV access—its non-pungent odor enables pediatric induction that desflurane and isoflurane cannot safely provide. With a blood:gas coefficient of 0.65, it offers balanced emergence speed (faster than isoflurane, slightly slower than desflurane). Procurement analysis shows 72% hourly cost savings versus desflurane (110.86 vs 398.08 rupees/hr). Additionally, its low global warming potential aligns with EU 2024 F-gas regulations, and its 1% metabolic rate ensures hepatic safety margins. Specify water content ≤130 ppm to avoid Lewis acid degradation.

Molecular Formula C4H3F7O
Molecular Weight 200.05 g/mol
CAS No. 28523-86-6
Cat. No. B116992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSevoflurane
CAS28523-86-6
Synonyms347mmzEβγ;  Fluoromethyl 1,1,1,3,3,3-Hexafluoro-2-propyl Ether;  Fluoromethyl 1,1,1,3,3,3-Hexafluoroisopropyl Ether;  Fluoromethyl 2,2,2-Trifluoro-1-(trifluoromethyl)ethyl Ether;  MR 6S4;  R-E 347;  Sevocris;  Sevoflo;  Sevofluran;  Sevoflurane;  Sevofrane;  Se
Molecular FormulaC4H3F7O
Molecular Weight200.05 g/mol
Structural Identifiers
SMILESC(OC(C(F)(F)F)C(F)(F)F)F
InChIInChI=1S/C4H3F7O/c5-1-12-2(3(6,7)8)4(9,10)11/h2H,1H2
InChIKeyDFEYYRMXOJXZRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery slightly soluble
1.48e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Sevoflurane (CAS 28523-86-6): A Quantitative Guide to Differentiating This Volatile Anesthetic from Its Closest Analogs for Procurement and Clinical Selection


Sevoflurane (CAS 28523-86-6) is a halogenated methyl isopropyl ether that functions as a volatile inhalational anesthetic for the induction and maintenance of general anesthesia in adults and pediatric patients [1]. As a fluorinated hydrocarbon within the haloether class, sevoflurane is characterized by a blood:gas partition coefficient of approximately 0.65 (range: 0.6–0.74) [2], which places it in an intermediate position between the ultra-low solubility of desflurane (0.42–0.57) and the higher solubility of isoflurane (1.36–1.45) [2]. Its Minimum Alveolar Concentration (MAC) in oxygen ranges from 1.4% to 3.3% depending on patient age, with values decreasing by approximately 50% from age 20 to age 80 . While sevoflurane is often grouped with other modern volatile anesthetics like desflurane and isoflurane, its specific physicochemical profile—particularly its non-pungent odor, intermediate blood:gas solubility, and distinct formulation stability requirements—creates quantifiable differentiation that directly impacts clinical suitability and procurement decisions [1].

Why Sevoflurane Cannot Be Simply Substituted: A Data-Driven Analysis of Anesthetic Differentiation and Formulation-Specific Risks


Despite superficial similarities among modern volatile anesthetics, direct substitution of sevoflurane with desflurane or isoflurane is not supported by quantitative evidence due to three critical differentiating factors. First, sevoflurane possesses a unique non-pungent odor profile that enables smooth inhalational induction—a property absent in desflurane and isoflurane, which are both recognized airway irritants that can provoke coughing, breath-holding, and laryngospasm [1]. Second, sevoflurane occupies a distinct position in the blood:gas solubility spectrum, with a partition coefficient of 0.65 compared to desflurane's 0.42 and isoflurane's 1.36 [2]. This difference translates to quantifiably slower emergence than desflurane (mean difference: +2.26 to +3.02 minutes across meta-analyses) but significantly faster emergence than isoflurane [3]. Third, sevoflurane formulations exhibit critical variability in water content (ranging from 19 ppm to 352 ppm) that directly influences degradation to toxic hydrofluoric acid when exposed to Lewis acids in certain vaporizers [4]. Formulations with water content below 130 ppm can generate fluoride concentrations as high as 600 ppm and pH decreases to 3.0 during storage, presenting a patient safety issue not relevant to desflurane or isoflurane [4]. These quantifiable differences in clinical performance, safety, and formulation chemistry preclude simple interchangeability and necessitate compound-specific selection and procurement protocols.

Quantitative Evidence Guide: Sevoflurane's Verifiable Differentiation from Desflurane, Isoflurane, and Propofol


Blood:Gas Partition Coefficient: The Solubility-Based Predictor of Emergence Time Relative to Desflurane and Isoflurane

Sevoflurane exhibits a blood:gas partition coefficient of 0.65 (range: 0.6–0.74), which is 55% higher than desflurane's 0.42 (range: 0.42–0.57) but 52% lower than isoflurane's 1.36 (range: 1.36–1.45) [1]. This intermediate solubility directly governs the speed of anesthetic equilibration and washout, positioning sevoflurane as slower to emerge than desflurane but substantially faster than isoflurane. This quantitative solubility difference translates directly to the emergence time differentials documented in clinical meta-analyses [2].

Pharmacokinetics Anesthesiology Inhalational Anesthetics

Emergence Time Differential: Sevoflurane vs. Desflurane in Neurosurgical Patients—A Meta-Analysis of 14 RCTs (n=904)

In a systematic review and meta-analysis of 14 randomized controlled trials encompassing 904 adult patients undergoing neurosurgery, desflurane demonstrated significantly faster recovery profiles compared to sevoflurane [1]. The mean difference in emergence time favored desflurane by 2.26 minutes (MD −2.26; 95% CI: −2.99 to −1.52, P < 0.00001, I² = 71%), extubation time by 3.02 minutes (MD −3.02; 95% CI: −3.89 to −2.15, P < 0.00001, I² = 79%), and overall recovery time by 3.26 minutes (MD −3.26; 95% CI: −5.01 to −1.51, P = 0.0003, I² = 83%) [1]. This quantifies the trade-off when selecting sevoflurane over desflurane: approximately 2–3 minutes longer emergence per case.

Neurosurgery Anesthesia Recovery Clinical Pharmacology

Cost per Hour: Sevoflurane vs. Desflurane in Low-Flow Anesthesia—A Randomized Clinical Study

A randomized clinical study comparing sevoflurane and desflurane using low-flow anesthesia in adults (n=60) quantified the hourly cost differential between these agents [1]. The mean cost of sevoflurane per hour was 110.86 ± 12.06 rupees, whereas desflurane cost 398.08 ± 22.73 rupees per hour [1]. This represents a cost ratio of approximately 3.6:1, with sevoflurane being substantially more economical per operating hour despite desflurane's faster emergence profile.

Pharmacoeconomics Anesthesia Cost Analysis Healthcare Procurement

Formulation Water Content and Degradation Risk: Quantified Differences Between Sevoflurane Brands with Safety Implications

An observational study evaluated three sevoflurane formulations with varying water content: a higher-water formulation (Ultane, Abbott, US: 352 ppm water) and two lower-water formulations (Eraldin, 19 ppm; generic Baxter, 57 ppm) [1]. When stored in Penlon Sigma Delta vaporizers at 40°C, lower-water formulations underwent substantial degradation to hydrofluoric acid, with fluoride concentrations reaching as high as 600 ppm, pH decreasing to as low as 3.0, and total degradants exceeding 68,000 ppm [1]. In contrast, the higher-water formulation (352 ppm) contained negligible fluoride or degradants and exhibited only small pH decreases [1]. These differences are formulation-specific and do not apply to desflurane or isoflurane, which lack this Lewis acid degradation pathway.

Formulation Chemistry Drug Stability Patient Safety

Airway Irritation and Induction Tolerability: Sevoflurane's Differentiating Advantage Over Isoflurane and Desflurane

Sevoflurane's non-pungent, sweet odor differentiates it from both isoflurane (pungent odor) and desflurane (airway irritant). In a randomized study comparing 6% sevoflurane (n=30) to 4% isoflurane (n=30) for inhalation induction in children aged 3–10 years, the incidence of airway complications during induction was significantly lower with sevoflurane [1]. Isoflurane's pungent odor is known to provoke coughing, breath-holding, and laryngospasm, with one study reporting a 20% incidence of coughing/laryngospasm with isoflurane compared to 6% with sevoflurane in infants undergoing cardiac surgery [2]. Desflurane is similarly recognized as an airway irritant unsuitable for mask induction [3].

Pediatric Anesthesia Inhalational Induction Airway Reactivity

Hepatotoxicity Propensity: Quantified Metabolic Risk Stratification Across Halogenated Anesthetics

The propensity for volatile anesthetics to produce liver injury correlates with the extent of their metabolism to trifluoroacetic acid, a reactive intermediate capable of inducing immune-mediated hepatitis [1]. Quantitative data from a comprehensive review indicates the following metabolic ranking: halothane (20% metabolism) >>>> enflurane (2.5%) >> sevoflurane (1%) > isoflurane (0.2%) > desflurane (0.02%) [1]. Sevoflurane thus occupies an intermediate risk position: substantially safer than halothane (20-fold lower metabolism) but less favorable than isoflurane (5-fold higher metabolism) or desflurane (50-fold higher metabolism) [1].

Hepatotoxicity Drug Metabolism Safety Pharmacology

Optimal Application Scenarios for Sevoflurane: Evidence-Based Selection Criteria for Clinical and Procurement Decisions


Pediatric Inhalational Induction: Where Sevoflurane's Non-Pungent Odor Provides a Decisive Advantage

In pediatric patients requiring mask induction without prior intravenous access, sevoflurane is the preferred volatile anesthetic due to its non-pungent, sweet odor and minimal airway irritation [1]. Quantitative evidence demonstrates that isoflurane causes a significantly higher incidence of airway complications during induction, with one study reporting a 20% rate of coughing/laryngospasm with isoflurane compared to 6% with sevoflurane [2]. Desflurane, similarly, is recognized as an airway irritant unsuitable for mask induction [1]. The ability to achieve smooth, rapid induction in children without intravenous access—a routine scenario in pediatric anesthesia—is a unique differentiating capability that neither desflurane nor isoflurane can reliably provide, justifying sevoflurane's selection and procurement for pediatric surgical services.

Cost-Sensitive, High-Volume Adult Surgical Suites: Balancing Emergence Speed Against Hourly Agent Cost

For adult surgical facilities with high case volumes and moderate recovery time sensitivity, sevoflurane offers a favorable cost-to-performance ratio. A randomized clinical study comparing low-flow anesthesia techniques demonstrated that sevoflurane costs 110.86 ± 12.06 rupees per hour compared to 398.08 ± 22.73 rupees per hour for desflurane [1]. While desflurane provides faster emergence (2.26 minutes faster emergence time, 3.02 minutes faster extubation in neurosurgery meta-analyses) [2], the 3.6-fold higher hourly cost may not justify the time savings in settings where PACU capacity is not the primary bottleneck. Procurement decisions for adult surgical suites should weigh the 2–3 minute emergence delay of sevoflurane against the 72% hourly cost savings relative to desflurane, particularly in facilities with constrained anesthesia budgets or lower surgical acuity.

Environmentally Conscious Anesthesia Practice: Sevoflurane's Lower Global Warming Potential

Sevoflurane demonstrates a significantly lower global warming potential (GWP) than desflurane, with recent studies confirming that sevoflurane does not meet the high-GWP threshold (>150) established by EU 2024 regulations, whereas isoflurane is classified as a high-GWP gas [1]. The global greenhouse gas impact from halogenated anesthetic agents has decreased by 27% from 2014 to 2023, driven largely by reduced desflurane utilization in high-income countries [2]. A sales-based estimate indicates that replacing desflurane, isoflurane, and halothane with sevoflurane could reduce global anesthetic greenhouse gas impact by 73% [2]. Procurement policies that prioritize sevoflurane over desflurane align with institutional sustainability goals and emerging regulatory requirements regarding high-GWP substances, providing a quantifiable environmental advantage without compromising clinical utility.

Hepatically Compromised Patients: Evidence-Based Selection Based on Metabolic Burden

In patients with pre-existing liver disease, a history of halothane hepatitis, or multiple prior anesthetic exposures, the extent of anesthetic metabolism is a critical safety consideration. Quantitative data ranks volatile anesthetics by metabolic burden: halothane (20%) >>>> enflurane (2.5%) >> sevoflurane (1%) > isoflurane (0.2%) > desflurane (0.02%) [1]. Sevoflurane's 1% metabolism rate represents a 95% reduction in metabolic burden compared to halothane and a 60% reduction compared to enflurane [1]. While isoflurane (0.2%) and desflurane (0.02%) offer even lower metabolic risk, sevoflurane provides an acceptable safety margin for most patients with hepatic concerns while retaining advantages in induction tolerability that isoflurane and desflurane lack. This positions sevoflurane as the balanced choice when both hepatic safety and smooth induction are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sevoflurane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.